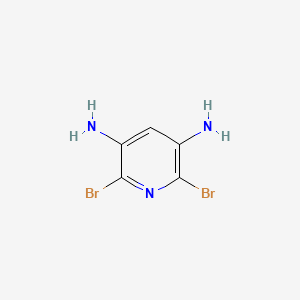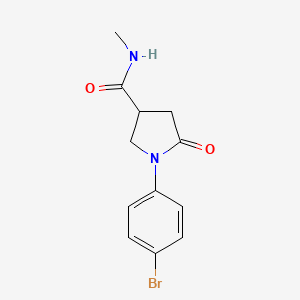
(2Z)-bis(prop-2-en-1-yl)but-2-enedioic acid; diallyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-bis(prop-2-en-1-yl)but-2-enedioic acid, also known as diallyl maleate, is an organic compound with the molecular formula C10H14O4. This compound is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by allyl groups. Diallyl maleate is a colorless liquid with a characteristic odor and is used in various chemical applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diallyl maleate can be synthesized through the esterification of maleic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, diallyl maleate is produced by reacting maleic anhydride with allyl alcohol in the presence of a catalyst. The reaction is carried out in a continuous process, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diallyl maleate undergoes various chemical reactions, including:
Oxidation: Diallyl maleate can be oxidized to form maleic acid or its derivatives.
Reduction: Reduction of diallyl maleate can lead to the formation of diallyl succinate.
Substitution: The allyl groups in diallyl maleate can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with diallyl maleate under appropriate conditions.
Major Products Formed
Oxidation: Maleic acid, maleic anhydride.
Reduction: Diallyl succinate.
Substitution: Various substituted maleates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diallyl maleate has several applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and ability to form cross-linked polymers.
Mecanismo De Acción
The mechanism of action of diallyl maleate involves its ability to undergo polymerization and form cross-linked networks. The allyl groups in the compound can participate in free radical polymerization, leading to the formation of polymers with unique properties. Additionally, diallyl maleate can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Diallyl fumarate: Similar to diallyl maleate but derived from fumaric acid.
Diallyl phthalate: Another diallyl ester with different chemical properties and applications.
Allyl maleate: Contains only one allyl group compared to two in diallyl maleate.
Uniqueness
Diallyl maleate is unique due to its ability to form cross-linked polymers and its reactivity with various nucleophiles. Its dual allyl groups provide versatility in chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C20H24O8 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) but-2-enedioate;2,3-bis(prop-2-enyl)but-2-enedioic acid |
InChI |
InChI=1S/2C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2;1-3-5-7(9(11)12)8(6-4-2)10(13)14/h3-6H,1-2,7-8H2;3-4H,1-2,5-6H2,(H,11,12)(H,13,14) |
Clave InChI |
XNCWXCQACFBCSE-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=C(CC=C)C(=O)O)C(=O)O.C=CCOC(=O)C=CC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


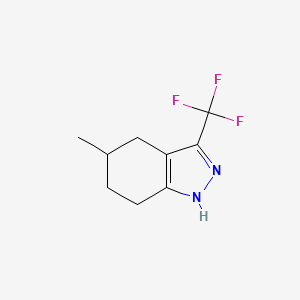
![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
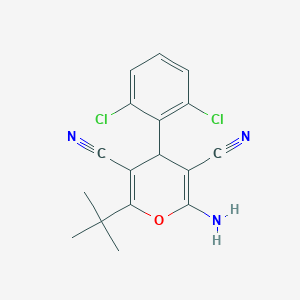


![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
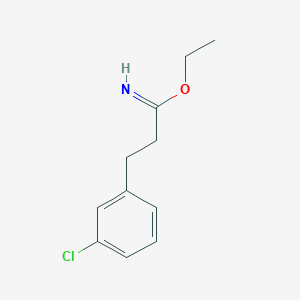
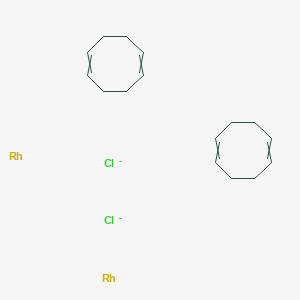
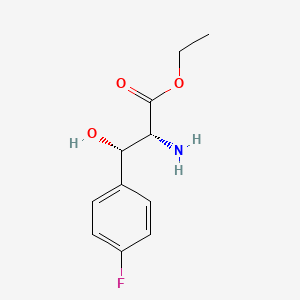
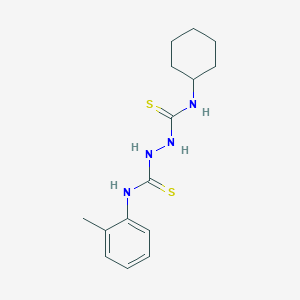
![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)
